molecular formula C64H104O34 B2483327 Platycoside G1 CAS No. 849758-42-5

Platycoside G1

Cat. No. B2483327
CAS RN: 849758-42-5
M. Wt: 1417.502
InChI Key: UTBMWMLXRNXHHQ-VMYVNKNFSA-N
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Description

Platycoside G1 is a natural product found in Platycodon grandiflorum and is a triterpenoid saponin . It has potent antioxidant activities .


Synthesis Analysis

The synthesis of Platycoside G1 involves the genes of Platycodon grandiflorus. The draft genome of P. grandiflorus is 680.1 Mb long and contains 40,017 protein-coding genes. Genomic analysis revealed that the CYP716 family genes play a major role in platycoside oxidation . The enzyme catalyzed platycoside E synthesis through the sequential attachment of two β-1,6-linked glucosyl residues to the glucosyl residue at the C3 position of platycodin D .


Molecular Structure Analysis

The molecular weight of Platycoside G1 is 1417.49, and its molecular formula is C64H104O34 .


Chemical Reactions Analysis

The total saponin levels were diverse according to individual parts of Platycodon grandiflorus . By the mechanism of de-xylosylation and acetylation, deapi-platycodin D2 might be converted to corresponding platycoside P .


Physical And Chemical Properties Analysis

The samples with the highest total contents of saponins were from southern China, such as Yunnan, Guangxi, Jiangxi, and Guangzhou . The chemical components mainly included arbutin, syringin, chlorogenic acid, platycoside E, platycodin D3, baicalin, platycodin D, and luteolin .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Platycoside G1 (Deapi-platycoside E), focusing on six unique applications:

Antioxidant Activity

Platycoside G1 has been identified as a potent antioxidant. This activity is crucial in neutralizing free radicals, which can cause oxidative stress and damage to cells. The antioxidant properties of Platycoside G1 make it a valuable compound in the development of treatments for diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Anti-Inflammatory Effects

Research has shown that Platycoside G1 exhibits significant anti-inflammatory effects. This is particularly important in the treatment of chronic inflammatory conditions such as arthritis, inflammatory bowel disease, and asthma. The compound works by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and its associated symptoms .

Anti-Cancer Properties

Platycoside G1 has demonstrated promising anti-cancer properties. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This makes it a potential candidate for the development of new cancer therapies, particularly for cancers that are resistant to conventional treatments .

Anti-Obesity Effects

The compound has also been studied for its anti-obesity effects. Platycoside G1 can inhibit the differentiation of preadipocytes into adipocytes (fat cells) and reduce lipid accumulation. This suggests its potential use in the development of treatments for obesity and related metabolic disorders .

Anti-Diabetic Activity

Platycoside G1 has shown potential in managing diabetes. It can improve insulin sensitivity and reduce blood glucose levels, making it a promising compound for the development of anti-diabetic drugs. This activity is particularly beneficial for individuals with type 2 diabetes, where insulin resistance is a major issue .

Skin Whitening and Anti-Aging

In the field of dermatology, Platycoside G1 is recognized for its skin whitening and anti-aging properties. It can inhibit the production of melanin, which is responsible for skin pigmentation, and reduce the appearance of age spots and hyperpigmentation. Additionally, its antioxidant properties help in reducing the signs of aging by protecting the skin from oxidative damage .

Safety And Hazards

Platycoside G1 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H104O34/c1-23-49(95-54-44(81)35(72)27(69)17-87-54)43(80)48(85)55(91-23)96-50-36(73)28(70)18-88-57(50)98-58(86)64-12-11-59(2,3)13-25(64)24-7-8-32-60(4)14-26(68)51(63(21-66,22-67)33(60)9-10-61(32,5)62(24,6)15-34(64)71)97-56-47(84)42(79)39(76)31(94-56)20-90-53-46(83)41(78)38(75)30(93-53)19-89-52-45(82)40(77)37(74)29(16-65)92-52/h7,23,25-57,65-85H,8-22H2,1-6H3/t23-,25-,26-,27+,28-,29+,30+,31+,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50+,51-,52+,53+,54-,55-,56-,57-,60+,61+,62+,64+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBMWMLXRNXHHQ-ONYRRNLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H104O34
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Platycoside G1

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